molecular formula C10H8F3NO2 B14817814 3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde

3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B14817814
M. Wt: 231.17 g/mol
InChI Key: COLQCCGNSLSGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a picolinaldehyde core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of the cyclopropoxy and trifluoromethyl groups onto a picolinaldehyde scaffold. One common method involves the reaction of 3-hydroxy-6-(trifluoromethyl)picolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific chemical transformations and applications that require these unique characteristics .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

3-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9-4-3-8(7(5-15)14-9)16-6-1-2-6/h3-6H,1-2H2

InChI Key

COLQCCGNSLSGOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.